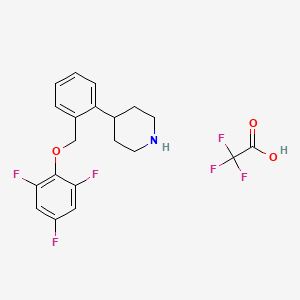
Protegrin-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protegrin-1 is a cationic β-hairpin pore-forming antimicrobial peptide. It is known for its potent antimicrobial activity against a broad spectrum of pathogens, including both gram-positive and gram-negative bacteria, fungi, and viruses . This peptide is isolated from porcine leukocytes and has been extensively studied for its potential therapeutic applications .
準備方法
Protegrin-1 can be synthesized using recombinant DNA technology. One common method involves expressing the peptide in nonpathogenic yeast, such as Pichia pastoris . The recombinant this compound is then purified from the fermentation culture medium. Another method involves producing this compound analogs with improved antibacterial selectivity by modifying the peptide’s charge and hydrophobicity . These analogs are produced as thioredoxin fusions in Escherichia coli .
化学反応の分析
Protegrin-1 undergoes various chemical reactions, primarily involving its interaction with bacterial membranes. The peptide forms transmembrane pores that facilitate the unrestricted transport of ions, leading to the disruption of bacterial cell membranes . The major products formed from these reactions are the disrupted bacterial cells and the released intracellular contents. Common reagents and conditions used in these reactions include isotonic phosphate buffer and Triton X-100 solution .
科学的研究の応用
Protegrin-1 has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide-membrane interactions and ion transport properties . In biology, it is studied for its role in regulating cell proliferation and immune modulation . In medicine, this compound is being investigated for its potential as a systemic antibiotic and its efficacy in treating septicemia infections . Additionally, it has applications in the industry for developing novel antimicrobial agents and therapeutic peptides .
作用機序
Protegrin-1 exerts its effects through a membranolytic mechanism of action. The peptide binds to bacterial membranes and forms transmembrane pores, leading to the disruption of the membrane integrity and the leakage of intracellular contents . This pore formation mechanism is responsible for its broad-spectrum antimicrobial activity. The molecular targets involved in this process include the bacterial membrane lipids and the peptide’s β-hairpin structure .
類似化合物との比較
Protegrin-1 is part of the cathelicidin family of antimicrobial peptides. Similar compounds include other protegrins, such as protegrin-2, protegrin-3, protegrin-4, and protegrin-5 . These peptides share a similar β-hairpin structure and antimicrobial activity. this compound is unique due to its potent activity against a wide range of pathogens and its ability to form stable transmembrane pores . Additionally, this compound analogs with improved selectivity and reduced toxicity have been developed, further enhancing its therapeutic potential .
特性
分子式 |
C88H147N37O19S4 |
|---|---|
分子量 |
2155.6 g/mol |
IUPAC名 |
(1R,4S,7R,12R,15S,18R,21S,24S,27S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,27,30-tris(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide |
InChI |
InChI=1S/C88H147N37O19S4/c1-44(2)34-56(117-70(132)52(20-12-30-105-85(95)96)113-64(128)38-109-63(127)37-110-69(131)50(89)18-10-28-103-83(91)92)74(136)120-60-41-146-148-43-62(80(142)124-66(45(3)4)81(143)111-39-65(129)112-51(68(90)130)19-11-29-104-84(93)94)123-82(144)67(46(5)6)125-79(141)61-42-147-145-40-59(121-76(138)58(119-78(60)140)36-48-24-26-49(126)27-25-48)77(139)116-54(22-14-32-107-87(99)100)72(134)114-53(21-13-31-106-86(97)98)71(133)115-55(23-15-33-108-88(101)102)73(135)118-57(75(137)122-61)35-47-16-8-7-9-17-47/h7-9,16-17,24-27,44-46,50-62,66-67,126H,10-15,18-23,28-43,89H2,1-6H3,(H2,90,130)(H,109,127)(H,110,131)(H,111,143)(H,112,129)(H,113,128)(H,114,134)(H,115,133)(H,116,139)(H,117,132)(H,118,135)(H,119,140)(H,120,136)(H,121,138)(H,122,137)(H,123,144)(H,124,142)(H,125,141)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-/m0/s1 |
InChIキー |
FRUSITGRABAQQC-UEDJBKKJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N |
正規SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)



![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)

![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)


